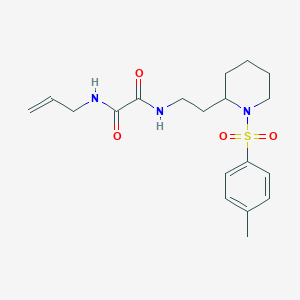

N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound appears to be related to the class of chemicals involving oxalamide and allyl functional groups, often studied for their chemical reactivity, potential applications in catalysis, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of related oxalamide compounds typically involves nucleophilic addition-elimination reactions. For instance, a similar compound, N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, was synthesized via nucleophilic addition-elimination reaction between N-allyloxalamic acid ethylester and tetrahydrofurylmethylamine, suggesting a potential pathway for synthesizing the compound (박창식 et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as various oxalamidinato-bridged metal complexes, has been elucidated through X-ray crystallography, showing metal ions in a square-planar environment and detailing the ligand orientations. This suggests that detailed structural analysis of N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide could similarly be achieved to understand its geometry and bonding (Walther et al., 2001).

Chemical Reactions and Properties

The compound's allyl groups may undergo various chemical reactions, including polymerization and cross-coupling reactions. For instance, allyl bromides have been used in palladium-catalyzed cross-coupling reactions to afford 1,3-diene derivatives, indicating potential reactivity pathways for the allyl moiety in the compound of interest (Kang Wang et al., 2016).

Physical Properties Analysis

While specific data on the physical properties of "N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide" is not directly available, related compounds' properties, such as solubility, melting points, and crystallinity, can often be inferred through spectroscopic analysis and comparison to similar chemical structures.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for catalytic activity, can be explored through synthetic pathways and reactions similar to those reported for oxalamides and allyl-containing compounds. For example, the synthesis of oxalamides via acceptorless dehydrogenative coupling suggests a method for exploring the reactivity of the oxalamide group within the compound (You‐Quan Zou et al., 2020).

Applications De Recherche Scientifique

Catalytic Applications and Complex Formation

Research into the catalytic applications of compounds structurally related to N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide reveals their utility in forming complex metal catalysts. For example, oxalamidinato bridges in dinuclear complexes of Ni, Pd, and Zn have been synthesized, showing potential in catalytic reactions such as polymerization of ethylene. These complexes exhibit diverse structures and catalytic functionalities, suggesting the potential utility of similar compounds in catalysis and material synthesis (Walther et al., 2001).

Synthetic Organic Chemistry

In synthetic organic chemistry, related compounds have been explored for their reactivity and utility in constructing complex organic molecules. For instance, syn-1,2-amino alcohols have been synthesized via diastereoselective allylic C-H amination, demonstrating the utility of N-tosyl carbamates in facilitating complex transformations. This research highlights the role of similar compounds in achieving selective synthetic transformations, potentially useful in the synthesis of biologically active molecules (Fraunhoffer & White, 2007).

Material Science and Polymerization

Compounds with allyl groups and oxalamide functionalities show promise in material science, particularly in polymer synthesis. The coordination-insertion copolymerization of allyl monomers with ethylene, using palladium/phosphine-sulfonate catalysts, is one such application. This process results in highly linear copolymers containing in-chain -CH2CH(CH2FG)- units, indicating the potential of similar compounds in developing new materials with specific properties (Ito et al., 2011).

Electrochemical Applications

In the realm of electrochemistry, N-oxyl compounds, including those related to the structure of interest, have been utilized as catalysts for selective oxidation of organic molecules. The electrochemical properties of these compounds enable a wide range of electrosynthetic reactions, underscoring the versatility of compounds with oxalamide and allyl functionalities in facilitating environmentally friendly chemical transformations (Nutting et al., 2018).

Propriétés

IUPAC Name |

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-3-12-20-18(23)19(24)21-13-11-16-6-4-5-14-22(16)27(25,26)17-9-7-15(2)8-10-17/h3,7-10,16H,1,4-6,11-14H2,2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPMEJVBTOXZPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)

![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)

![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)